2-Methyl-N-(pyrazin-2-yl)prop-2-enamide

Catalog No.
S15270749
CAS No.
40000-75-7
M.F
C8H9N3O
M. Wt
163.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-N-(pyrazin-2-yl)prop-2-enamide

CAS Number

40000-75-7

Product Name

2-Methyl-N-(pyrazin-2-yl)prop-2-enamide

IUPAC Name

2-methyl-N-pyrazin-2-ylprop-2-enamide

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C8H9N3O/c1-6(2)8(12)11-7-5-9-3-4-10-7/h3-5H,1H2,2H3,(H,10,11,12)

InChI Key

GTYIWDPYATVARX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=NC=CN=C1

2-Methyl-N-(pyrazin-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a pyrazinyl moiety attached to a prop-2-enamide framework. The molecular formula of this compound is C8H10N2OC_8H_{10}N_2O, and it has a molecular weight of approximately 150.18 g/mol. The compound features a double bond between the second and third carbon atoms in the propene chain, which contributes to its reactivity and potential biological activity.

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Addition: The double bond in the prop-2-enamide can undergo nucleophilic addition reactions, which can be exploited for further functionalization.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form imines or other condensation products.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds similar to 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide exhibit significant biological activities, particularly in the field of medicinal chemistry. Pyrazine derivatives are known for their potential as:

  • Antitumor Agents: Some studies suggest that pyrazine derivatives may inhibit cancer cell proliferation.
  • Antimicrobial Agents: Certain pyrazinyl compounds have shown activity against various bacterial strains.
  • Histone Deacetylase Inhibitors: Compounds with similar structures have been identified as inhibitors of histone deacetylases, which play critical roles in gene regulation and cancer progression .

Further studies are needed to elucidate the specific biological mechanisms and therapeutic potentials of 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide.

The synthesis of 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide typically involves several steps:

  • Formation of Pyrazine Derivatives: Starting materials such as 2-methylpropenoic acid or its derivatives can be reacted with pyrazine precursors.
  • Amidation Reaction: The reaction between the carboxylic acid derivative and an amine (e.g., pyrazinamine) under coupling conditions (such as using coupling agents like EDC or DCC) leads to the formation of the amide bond.
  • Purification: The crude product is purified through recrystallization or chromatography techniques.

These methods ensure high yields and purity of the final product.

The applications of 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide span several fields:

  • Pharmaceuticals: Given its potential biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for developing new agrochemicals.
  • Chemical Research: As a versatile building block, it can be used in organic synthesis for creating more complex molecules.

Interaction studies involving 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide could focus on its binding affinity to various biological targets, including enzymes and receptors involved in disease pathways. Techniques such as:

  • Molecular Docking Studies: To predict how well this compound fits into active sites of target proteins.
  • In Vitro Assays: To evaluate its effectiveness against specific cell lines or microorganisms.

These studies are crucial for understanding its potential therapeutic applications.

Several compounds share structural similarities with 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide, including:

Compound NameMolecular FormulaKey Features
N-(1-Pyrazin-2-yl)propanamideC8H10N4OC_8H_{10}N_4OContains a propanamide structure with pyrazine
N-Methyl-N-(1-pyrazin-2-ylpiperidin-4-yl)prop-2-enamideC12H16N4OC_{12}H_{16}N_4OIncorporates a piperidine ring
Pyrazinyl hydroxyacrylamideC8H8N4O3C_8H_{8}N_4O_3Hydroxy group enhances solubility and reactivity

Uniqueness

The uniqueness of 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide lies in its specific combination of a pyrazine ring with an unsaturated amide structure, which may confer distinct reactivity patterns and biological activities compared to other similar compounds. Its potential applications in pharmaceuticals and agriculture further emphasize its significance in chemical research.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.074561919 g/mol

Monoisotopic Mass

163.074561919 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

Explore Compound Types